Dodecyltriethylammonium chloride
Description
Significance of Cationic Surfactants in Chemical Science
Cationic surfactants, a prominent category of QACs, are amphiphilic molecules composed of a positively charged hydrophilic (water-loving) head group and a long, hydrophobic (water-hating) tail. encyclopedia.pub This dual nature allows them to reduce the surface and interfacial tension of liquids, enabling them to mix with substances they would not normally dissolve in. biolinscientific.com The term "surfactant" itself is a contraction of "surface-active agent." biolinscientific.com
The positive charge on their head group is a key feature, attracting them to negatively charged surfaces like cell membranes, proteins, and certain minerals. encyclopedia.pub This property underpins their wide range of applications. In industrial processes, they are used as emulsifiers, corrosion inhibitors, and antistatic agents in plastics and coatings. stppgroup.comnih.gov Their ability to disrupt microbial cell membranes makes them effective disinfectants and antimicrobial agents. encyclopedia.pub Furthermore, they are crucial components in personal care products like hair conditioners and fabric softeners, where they impart softness and reduce static electricity. encyclopedia.pubbiolinscientific.com In scientific research, cationic surfactants are vital for processes such as solubilizing membrane proteins, acting as templates for nanoparticle synthesis, and serving as drug delivery vehicles due to their ability to form micelles and interact with biological molecules. nih.govontosight.ainih.gov
Historical Context of Dodecyltrimethylammonium (B156365) Chloride (DTAC) in Academic Research
Dodecyltrimethylammonium chloride, commonly known as DTAC, is a classic example of a cationic surfactant that has been a subject of academic research for many years. ontosight.aichemicalbook.com Its chemical structure consists of a 12-carbon chain (dodecyl group) forming the hydrophobic tail and a trimethylammonium head group as the positively charged portion, with a chloride ion as the counterion. ontosight.ai This structure makes it an effective surfactant, capable of forming micelles in aqueous solutions. ontosight.aichemicalbook.com
Historically, DTAC has been utilized in a variety of research and industrial applications. It has served as a foaming stabilizer, a component in bactericidal lotions, and as an antistatic agent and catalyst in the production of coatings, plastics, and rubber. chemicalbook.com In the realm of biological research, DTAC has been employed for the denaturation and solubilization of proteins, a critical step for studying their structure and function. ontosight.aichemicalbook.com Its properties have also made it useful in molecular biology for protocols involving DNA extraction and purification. ontosight.ai The compound's interaction with other substances has been a field of study in itself, with research exploring its use in transfer hydrogenation reactions and ring-opening metathesis polymerization. sigmaaldrich.comsigmaaldrich.com
Scope and Research Trajectories for Dodecyltrimethylammonium Chloride (DTAC)
The research landscape for Dodecyltrimethylammonium Chloride (DTAC) continues to expand, driven by its versatile properties. Current and future research trajectories focus on both fundamental understanding and novel applications. One significant area of investigation is its role in materials science and nanotechnology. DTAC is studied for its use as a structure-directing agent, guiding the formation of porous materials like zeolites, and as a surface modifying agent to control the hydrophobicity of materials. researchgate.netrsc.org For instance, it has been used to form nanocapsules and as a collector in froth flotation processes to separate minerals. researchgate.netgreenchemintl.com
Thermodynamic studies of DTAC micellization in aqueous solutions, and how factors like temperature and the presence of salts affect its critical micelle concentration (cmc), are ongoing areas of research. nih.gov These fundamental studies are crucial for optimizing its use in various applications. For example, understanding its behavior at high temperatures is important for its use as an emulsifier in deep oil well drilling. krwater.comkairuiwater.com Furthermore, there is a continued interest in its biological interactions, including its potential as a component in drug delivery systems where its micelles can solubilize and protect drug molecules. nih.gov Research also extends to its interactions with biopolymers like DNA and its efficacy as an antimicrobial agent. nih.govnih.gov
Properties of Dodecyltrimethylammonium Chloride (DTAC)
| Property | Value | Source(s) |
| Chemical Formula | C15H34ClN | ontosight.aisorachim.comnist.gov |
| Molecular Weight | 263.89 g/mol | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| Appearance | White solid / powder | sigmaaldrich.comsorachim.com |
| Melting Point | 37 °C | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| Solubility in Water | 50 mg/mL, clear, colorless | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| CAS Number | 112-00-5 | sigmaaldrich.comsigmaaldrich.comnist.gov |
| IUPAC Name | dodecyl(trimethyl)azanium;chloride | nih.gov |
| Synonyms | Lauryltrimethylammonium chloride, DTAC | chemicalbook.comontosight.aibiosynth.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
dodecyl(triethyl)azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40N.ClH/c1-5-9-10-11-12-13-14-15-16-17-18-19(6-2,7-3)8-4;/h5-18H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQMBBJITUIBDQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](CC)(CC)CC.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
18144-34-8 (Parent) | |
| Record name | Dodecyltriethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023358965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90946024 | |
| Record name | N,N,N-Triethyldodecan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90946024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23358-96-5 | |
| Record name | 1-Dodecanaminium, N,N,N-triethyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23358-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecyltriethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023358965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N-Triethyldodecan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90946024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyltriethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Pathways and Preparation Methodologies of Dodecyltrimethylammonium Chloride
Classic Synthetic Routes and Their Mechanistic Investigations
The traditional synthesis of Dodecyltrimethylammonium (B156365) chloride predominantly follows a two-step process, which has been well-established in chemical literature and industrial practice. google.comgoogle.com This involves the initial synthesis of an n-dodecyl chloride precursor, followed by its reaction with a tertiary amine to form the final quaternary ammonium (B1175870) salt.
Quaternization Reactions of Tertiary Amines
The cornerstone of Dodecyltrimethylammonium chloride synthesis is the quaternization of a tertiary amine, a classic reaction known as the Menshutkin reaction. youtube.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a tertiary amine, resulting in the formation of a quaternary ammonium salt. google.comyoutube.com In the case of Dodecyltrimethylammonium chloride, the tertiary amine used is trimethylamine (B31210).
The mechanism of this SN2 reaction involves the lone pair of electrons on the nitrogen atom of trimethylamine attacking the electrophilic carbon atom of the n-dodecyl chloride. This concerted step involves the simultaneous formation of the carbon-nitrogen bond and the breaking of the carbon-chlorine bond. The transition state is a trigonal bipyramidal structure where the nitrogen and chlorine atoms are at the apical positions. The reaction rate is influenced by several factors, including the nature of the solvent, the reactivity of the alkyl halide, and the nucleophilicity of the amine. youtube.comsrce.hr Polar aprotic solvents are known to accelerate the rate of Menshutkin reactions. nih.gov
The reaction can be represented by the following equation:
CH₃(CH₂)₁₁Cl + N(CH₃)₃ → [CH₃(CH₂)₁₁N(CH₃)₃]⁺Cl⁻
N-Dodecyl Chloride Precursor Synthesis
The n-dodecyl chloride precursor is typically synthesized from n-dodecanol (lauryl alcohol). A common method involves the reaction of n-dodecanol with thionyl chloride (SOCl₂), often in the presence of a catalyst such as pyridine (B92270) or N,N-diethylformamide. google.comgoogle.com The use of pyridine also serves to neutralize the hydrochloric acid and sulfur dioxide byproducts formed during the reaction. The reaction is typically carried out by heating the mixture. google.comgoogle.com
The chemical equation for this reaction is:
CH₃(CH₂)₁₀CH₂OH + SOCl₂ → CH₃(CH₂)₁₀CH₂Cl + SO₂ + HCl
Advanced Synthetic Approaches and Process Optimization
In recent years, there has been a growing emphasis on developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of Dodecyltrimethylammonium chloride. These advanced approaches focus on the principles of green chemistry and the use of novel catalytic systems.
Green Chemistry Principles in Dodecyltrimethylammonium Chloride Synthesis
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of Dodecyltrimethylammonium chloride synthesis, this has led to research into alternative reagents and reaction conditions. For instance, some patented processes aim to avoid the use of toxic reagents like pyridine. google.com
Solvent-free synthesis is another green approach that has been explored for the preparation of quaternary ammonium salts. patsnap.comnih.gov This method can reduce the environmental impact associated with the use of volatile organic solvents. Microwave-assisted synthesis has also emerged as a green technique, often leading to shorter reaction times and increased yields. youtube.comnih.gov Furthermore, ultrasound-assisted synthesis has been shown to increase the rate of similar reactions. youtube.comyoutube.com
The use of biocatalysts, such as enzymes, represents a frontier in the green synthesis of chemical compounds, offering high selectivity and mild reaction conditions. acs.orgacsgcipr.org While not yet widely reported specifically for Dodecyltrimethylammonium chloride, the enzymatic synthesis of other quaternary ammonium compounds suggests potential for future development in this area. google.com
Catalytic Systems for Enhanced Reaction Efficiency
The efficiency of Dodecyltrimethylammonium chloride synthesis can be significantly improved through the use of effective catalytic systems. In the classic synthesis, catalysts like N,N-dimethylformamide and pyridine are employed in the preparation of n-dodecyl chloride. google.com
Phase transfer catalysis (PTC) is a powerful technique for accelerating reactions between reactants in immiscible phases. youtube.com In the synthesis of quaternary ammonium salts, a phase transfer catalyst can facilitate the transfer of the amine from an aqueous phase to an organic phase containing the alkyl halide, thereby increasing the reaction rate. youtube.comsciencemadness.org Quaternary ammonium salts themselves, including Dodecyltrimethylammonium chloride, can act as phase transfer catalysts in other reactions. illinois.edusrlchem.com The choice of the phase transfer catalyst and reaction conditions can be optimized to maximize yield and minimize reaction time.
Purification and Isolation Techniques for Research-Grade Dodecyltrimethylammonium Chloride
Obtaining high-purity Dodecyltrimethylammonium chloride is essential for its use in research and specialized applications. The crude product from the synthesis typically contains unreacted starting materials, byproducts, and solvent residues. Several techniques are employed to purify the compound to research-grade standards, with reported purities reaching 98-99%. google.comsigmaaldrich.comsorachim.com
A common method for purification is recrystallization . google.com This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, causing the purified Dodecyltrimethylammonium chloride to crystallize out while impurities remain in the solution. Washing the crude product with a solvent in which the desired product is insoluble, such as anhydrous ether, is also a common purification step. google.comgoogle.com
For achieving very high purity, chromatographic techniques are often employed. Ion-exchange chromatography is particularly effective for purifying ionic compounds like quaternary ammonium salts. google.com In this method, a solution of the crude product is passed through a column containing an ion-exchange resin. The Dodecyltrimethylammonium cations are reversibly bound to the resin, while neutral impurities and ions with different charges are washed away. The purified Dodecyltrimethylammonium chloride is then eluted from the column using a solution with a high concentration of a competing ion.
The purity of the final product can be assessed using various analytical techniques, including titration and High-Performance Liquid Chromatography (HPLC). irg-wp.com
Recrystallization Protocols
Recrystallization is a fundamental technique used to purify solid compounds. mt.com The process relies on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures. libretexts.org For Dodecyltrimethylammonium chloride, several recrystallization protocols have been reported to enhance its purity.
A common method involves dissolving the crude DTMAC in methanol (B129727), treating the solution with activated charcoal to adsorb colored impurities, followed by filtration and drying under vacuum. chemicalbook.com Another established procedure is the recrystallization from a 10% solution of ethanol (B145695) in acetone. chemicalbook.com Repeated crystallization from either ethanol/ether or methanol has also been employed to achieve a high degree of purity. chemicalbook.com After the synthesis, the crude product is often washed with anhydrous ether to remove unreacted starting materials and by-products before any recrystallization step. google.comgoogle.com
The selection of an appropriate solvent system is critical for effective recrystallization. The ideal solvent should dissolve the compound readily at elevated temperatures but poorly at lower temperatures, allowing for maximum recovery of the purified product upon cooling. mt.com
| Solvent/Solvent System | Procedure | Reference |
| Methanol | Dissolve, treat with active charcoal, filter, and dry in vacuo. | chemicalbook.com |
| 10% Ethanol in Acetone | Recrystallize from the solvent mixture. | chemicalbook.com |
| Ethanol/Ether or Methanol | Repeated crystallization. | chemicalbook.com |
| Anhydrous Ether | Washing of the crude product. | google.comgoogle.com |
Chromatographic Separation Methods
Chromatographic techniques are widely used for the analysis and purification of Dodecyltrimethylammonium chloride. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful tool for the separation of DTMAC. sielc.com Reverse-phase HPLC methods are commonly employed, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comnih.gov The addition of ion-pairing reagents to the mobile phase can improve the retention and separation of quaternary ammonium compounds like DTMAC. nih.gov For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the determination of DTMAC in complex matrices. nih.gov In such methods, chromatographic separation is often achieved using reversed-phase columns, and in some cases, mixed-mode columns that combine reversed-phase and ion-exchange mechanisms are utilized. nih.gov
| Chromatographic Technique | Stationary Phase | Mobile Phase Components | Detection | Reference |
| Reverse-Phase HPLC | Newcrom R1 (Reverse-phase) | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | UV, MS | sielc.com |
| LC-MS/MS | Reversed-phase (C8, C18) | Water, Acetonitrile, Ion-pair reagents | Tandem Mass Spectrometry | nih.gov |
| LC-MS/MS | Mixed-mode (reversed-phase, cation-exchange, anion-exchange) | Not specified | Tandem Mass Spectrometry | nih.gov |
Fundamental Surfactant Behavior and Aggregation Phenomena of Dodecyltrimethylammonium Chloride
Micellization Thermodynamics and Kinetics
The self-assembly of individual surfactant molecules (unimers) into larger structures known as micelles is a defining characteristic of surfactants like Dodecyltriethylammonium chloride (DTEACl) in solution. This process, termed micellization, is a dynamic equilibrium driven by a delicate balance of thermodynamic forces.
Critical Micelle Concentration (CMC) Determination and Influencing Factors
The critical micelle concentration (CMC) is a fundamental parameter that signifies the concentration at which micelles begin to form in significant numbers. acs.orgwikipedia.org Below the CMC, DTEACl exists predominantly as individual molecules, but as the concentration increases and surpasses the CMC, the molecules aggregate to form micelles. wikipedia.org This transition is not abrupt but occurs over a narrow concentration range. hopaxfc.com The determination of the CMC is crucial as the physicochemical properties of the surfactant solution, such as surface tension, conductivity, and solubilization capacity, exhibit a distinct change around this point. acs.orgnih.gov Various techniques, including tensiometry, conductivity measurements, and fluorescence spectroscopy, are employed to determine the CMC by monitoring these property changes as a function of surfactant concentration. acs.org
Several factors can significantly influence the CMC of this compound, altering the concentration at which micelle formation becomes favorable.
Temperature has a notable and complex effect on the critical micelle concentration (CMC) of ionic surfactants like this compound. researchgate.net Typically, the CMC of ionic surfactants exhibits a U-shaped dependence on temperature, initially decreasing to a minimum value and then increasing as the temperature continues to rise. nih.govscialert.net This behavior is attributed to two opposing effects of temperature on the micellization process. nailib.com Initially, an increase in temperature can promote micellization by disrupting the structured water molecules surrounding the hydrophobic dodecyl chain, an effect that favors the transfer of the tail into the micellar core. researchgate.net However, at higher temperatures, the increased kinetic energy of the surfactant molecules and the disruption of hydrogen bonds between water and the hydrophilic head groups can hinder aggregation, leading to an increase in the CMC. scialert.netnailib.com For Dodecyltrimethylammonium (B156365) chloride (DTAC), a closely related surfactant, the temperature dependence of the CMC shows a typical U-shaped form with a minimum around 306 ± 3 K. nih.govresearchgate.net
The addition of electrolytes, such as sodium chloride (NaCl), has a pronounced effect on the CMC of this compound. researchgate.net In general, the presence of an electrolyte in an ionic surfactant solution leads to a decrease in the CMC. hopaxfc.comresearchgate.net This is primarily due to the screening of the electrostatic repulsions between the positively charged triethylammonium (B8662869) head groups of the DTEACl molecules. nih.gov The added counter-ions (in this case, chloride ions from NaCl) reduce the repulsion between the head groups at the micelle surface, thereby facilitating their closer packing and promoting micelle formation at a lower surfactant concentration. nih.govacs.org Studies on the similar surfactant, Dodecyltrimethylammonium chloride (DTAC), have shown that the addition of NaCl strongly shifts the CMC to lower values. nih.govresearchgate.netnih.gov This effect becomes more significant as the concentration of the added electrolyte increases. nih.govresearchgate.net
Thermodynamic Parameters of Micellization (ΔG⁰, ΔH⁰, ΔS⁰)
The process of micellization can be described by a set of thermodynamic parameters: the standard Gibbs free energy (ΔG⁰), the standard enthalpy (ΔH⁰), and the standard entropy (ΔS⁰) of micellization. These parameters provide insight into the spontaneity and the driving forces behind micelle formation.
The standard Gibbs free energy of micellization for this compound is consistently negative, indicating that the formation of micelles is a spontaneous process. nih.govnih.gov The change in ΔG⁰ with temperature is generally slight. nih.govnih.gov
The standard enthalpy of micellization (ΔH⁰) for DTEACl is temperature-dependent. nih.gov It often transitions from endothermic (positive ΔH⁰) at lower temperatures to exothermic (negative ΔH⁰) at higher temperatures, passing through zero at the temperature where the CMC is at its minimum. nih.gov
For the related surfactant Dodecyltrimethylammonium chloride (DTAC), the thermodynamics of micelle formation have been studied in detail.
| Thermodynamic Parameter | Observation for DTAC in Aqueous Solution |
| ΔG⁰mic | Always negative and slightly dependent on temperature. nih.gov |
| ΔH⁰mic | Decreases strongly with increasing temperature, passing from endothermic to exothermic. nih.gov |
| ΔS⁰mic | Positive and temperature-dependent, indicating the process is entropically driven. nih.gov |
| ΔC⁰p,mic | Strongly negative in all solvents. nih.gov |
This table summarizes the general thermodynamic behavior of a closely related surfactant, providing a likely parallel for this compound.
Micelle Aggregation Number and Size Distribution
Once micelles are formed, they are characterized by their aggregation number and size distribution. The aggregation number (N) is defined as the average number of surfactant monomers that constitute a single micelle. wikipedia.org This number is not fixed and can be influenced by factors such as surfactant concentration, temperature, and the presence of electrolytes. csun.edu For Dodecyltrimethylammonium chloride and similar surfactants, the aggregation number can be determined using techniques like time-resolved fluorescence quenching (TRFQ) and dynamic light scattering (DLS). csun.eduresearchgate.netmalvernpanalytical.com
The size of the micelles is directly related to the aggregation number and the length of the alkyl chain. DLS is a common technique used to measure the hydrodynamic diameter of micelles. malvernpanalytical.com Studies on various surfactants have shown that micelles typically have sizes in the range of a few nanometers. malvernpanalytical.comresearchgate.net The micelles of this compound are expected to be in a similar size range. The size distribution of micelles provides information on the uniformity of the micelles in the solution. researchgate.net While some systems may have a narrow size distribution, others can exhibit a wider range of micelle sizes. researchgate.net
For Dodecyltrimethylammonium bromide (DTAB), a surfactant with the same alkyl chain length, the aggregation number has been found to be in the range of 49-57. researchgate.net It is expected that DTEACl would have a comparable aggregation number. The size of surfactant micelles can change with concentration; for instance, DTAB micelles have been observed to decrease in size with increasing surfactant concentration due to increased charge repulsion. malvernpanalytical.com
Mixed Micellar Systems Involving this compound
The behavior of DTEAC in the presence of other surfactants is of significant interest due to the potential for synergistic interactions that can enhance performance in various applications.
Interfacial Interactions in Binary Surfactant Mixtures
The interactions at the interface between two phases, such as air and water, are significantly altered by the presence of surfactants. In binary mixtures of DTEAC with other surfactants, these interactions are complex and can lead to enhanced surface activity. For instance, in mixtures with non-ionic surfactants, attractive interactions can occur between the molecules at the interface. scielo.org.mx The nature and strength of these interactions can be quantified by parameters such as the molecular interaction parameter (β), which indicates the degree of deviation from ideal mixing. scielo.org.mx Negative values for β suggest attractive interactions, leading to a reduction in the surface tension of the solution beyond what would be expected from an ideal mixture. scielo.org.mx
Studies involving mixtures of dodecyltrimethylammonium chloride (a close structural analog to DTEAC) with alkyl polyglycosides have shown a decrease in surface energy upon mixing, indicating favorable interactions between the different surfactant molecules at the air-water interface. nih.gov The exchange energy in mixed monolayer formation provides a quantitative measure of these interactions. nih.gov
Non-Ideal Mixing Behavior in Aggregates
When DTEAC is mixed with other surfactants in an aqueous solution, the resulting micelles often exhibit non-ideal mixing behavior. This means that the properties of the mixed micelles, such as the critical micelle concentration (CMC), are not a simple average of the properties of the individual surfactants. scielo.org.mx The deviation from ideality is driven by the interactions between the different surfactant molecules within the micellar core and at the micelle-water interface. scielo.org.mx
The Ruben-Rosen model is often employed to analyze the non-ideal behavior of mixed surfactant systems. scielo.org.mx This model allows for the calculation of the interaction parameter in the mixed micelles (βm), which provides insight into the nature and strength of the interactions between the surfactant components. scielo.org.mx A negative βm value indicates synergistic interactions, meaning the surfactants are more compatible in the mixed micelle than in their pure forms, leading to a lower CMC for the mixture than for the individual components. scielo.org.mx This synergistic effect is often attributed to factors such as reduced electrostatic repulsion between the ionic head groups when a non-ionic surfactant is incorporated into the micelle. scielo.org.mx
Synergistic Effects in Mixed Surfactant Systems
Synergism in mixed surfactant systems refers to the phenomenon where the combined effect of two or more surfactants is greater than the sum of their individual effects. capes.gov.brnih.gov This is often observed as a significant reduction in the CMC of the mixture compared to the individual surfactants. nih.gov The synergistic effects arise from favorable interactions between the different surfactant molecules in the mixed micelles and at the interfaces. capes.gov.br
Theoretical analyses suggest that entropic free energy contributions are a major driving force for synergistic effects. capes.gov.br In mixtures of ionic and non-ionic surfactants, the incorporation of the non-ionic surfactant into the micelle can reduce the electrostatic repulsion between the charged head groups of the ionic surfactant, leading to a more stable mixed micelle and a lower CMC. scielo.org.mx This can result in enhanced performance in applications such as solubilization and foaming. nih.govacs.org For example, studies on mixed systems have demonstrated that the synergistic solubilization of a hydrophobic compound is correlated with a synergistic reduction in its volatilization from the aqueous solution. nih.gov
Table 1: Interaction Parameters in Mixed Surfactant Systems
| System | Interaction Parameter (β) | Observation | Reference |
|---|---|---|---|
| Dodecyltrimethylammonium chloride / Alkyl polyglycoside | Negative | Decrease in surface energy upon mixing | nih.gov |
| Non-ionic/ionic surfactant mixtures | Negative βm and βσ | Strengthening of intermolecular interactions | scielo.org.mxresearchgate.net |
Phase Behavior and Lyotropic Liquid Crystalline Phases of Dodecyltrimethylammonium Chloride-Water Systems
The binary system of dodecyltrimethylammonium chloride (DTAC), a close analog of DTEAC, and water exhibits a rich phase behavior, forming various lyotropic liquid crystalline phases as a function of surfactant concentration and temperature. tandfonline.comacs.org These phases are ordered structures that arise from the self-assembly of surfactant molecules in the solvent. wikipedia.org
Investigation of Micellar Cubic Phases (I1)
At certain concentrations, the DTAC/water system forms a micellar cubic phase, often designated as the I1 phase. acs.orgchegg.com This is an isotropic phase characterized by a highly ordered, three-dimensional arrangement of micelles. researchgate.net The dodecyltrimethylammonium chloride/water system is known to form two cubic phases, one at a concentration of around 50% and another at over 80% by weight of the surfactant. chegg.com The more water-rich of these is a globular cubic phase. chegg.com Fluorescence quenching studies have been employed to investigate the structure and properties of the I1 phase in the dodecyltrimethylammonium chloride/water system. acs.org
Structural Characterization of Lyotropic Phases
The various lyotropic phases formed by the DTAC/water system have been characterized using a combination of techniques, including small-angle X-ray scattering (SAXS) and nuclear magnetic resonance (NMR) spectroscopy. tandfonline.comacs.org These methods provide detailed information about the structure and dimensions of the self-assembled aggregates.
In the DTAC/water system, several distinct phases have been identified:
Micellar Solution (L1): At low surfactant concentrations, discrete micelles are dispersed in the aqueous solution. acs.org
Hexagonal Phase (H1): As the surfactant concentration increases, the micelles can pack into a hexagonal array of cylindrical aggregates. acs.org
Cubic Phase (I1): This phase consists of a cubic lattice of micelles. tandfonline.comchegg.com
Lamellar Phase (Lα): At even higher concentrations, the surfactant molecules arrange into bilayers separated by water layers. acs.org
Intermediate phases have also been observed between the hexagonal and cubic phases in the DTAC/water system. tandfonline.comcapes.gov.br One such intermediate phase, formed below 35°C in a concentration range of 80 to 84 wt% surfactant, has been characterized by X-ray data that can be indexed to a centered rectangular lattice, indicating the presence of non-cylindrical aggregates. tandfonline.comcapes.gov.br
Table 2: Lyotropic Phases in the Dodecyltrimethylammonium Chloride/Water System
| Phase | Description | Typical Concentration Range (wt% surfactant) | Reference |
|---|---|---|---|
| Micellar Solution (L1) | Isotropic solution of spherical or spheroidal micelles | < 43 | acs.org |
| Hexagonal (H1) | Cylindrical micelles packed in a hexagonal lattice | Intermediate concentrations | acs.org |
| Cubic (I1) | Micelles arranged in a cubic lattice | ~50 and >80 | chegg.com |
| Lamellar (Lα) | Surfactant bilayers separated by water layers | High concentrations | acs.org |
| Intermediate Phase | Non-cylindrical aggregates in a centered rectangular lattice | 80 - 84 (below 35°C) | tandfonline.comcapes.gov.br |
Pressure Effects on Lipidic Direct Phases
The application of pressure serves as a critical parameter in modulating the lyotropic phase behavior of dodecyltrimethylammonium chloride (DTAC) in aqueous systems. Studies utilizing synchrotron X-ray diffraction under compression up to 2 kbar have revealed significant pressure-induced phase transitions in hydrated DTAC. researchgate.netnih.govcapes.gov.br These transformations are highly dependent on the water concentration and the initial phase of the lipid assembly. researchgate.netnih.govcapes.gov.br
In hydrated samples, where the weight concentration of DTAC is between 0.5 and 0.6, increasing pressure prompts a transition from a hexagonal (HI) phase to a micellar Pm3n cubic phase. researchgate.netnih.govcapes.gov.br Conversely, in less hydrated samples with a DTAC concentration of approximately 0.8, pressure induces a transition from a bicontinuous Ia3d cubic phase to a hexagonal phase. researchgate.netnih.govcapes.gov.br For very dry samples, a transient lamellar (Lα) phase has been observed to form during the transition from the Ia3d cubic to the hexagonal phase under increased pressure. researchgate.netnih.gov
These pressure-induced transitions are driven by changes in the preferred interfacial curvature of the surfactant molecules. mdpi.com Increasing pressure generally favors phases with a larger interfacial curvature. mdpi.com Therefore, in type I (oil-in-water) systems like DTAC, pressure drives transitions towards structures with higher curvature, such as the observed shifts from bicontinuous cubic to hexagonal, and from hexagonal to micellar cubic phases. mdpi.com
The compressibility of the DTAC molecules is significantly dependent on pressure, while the hydration water within the lipid phases exhibits very low compressibility. researchgate.net Molecular parameters calculated during compression indicate that pressure causes small, continuous conformational changes in the DTAC molecules. researchgate.net
Table 1: Pressure-Induced Phase Transitions in Dodecyltrimethylammonium Chloride (DTAC)-Water System
| DTAC Concentration (w/w) | Initial Phase (Ambient Pressure) | Phase Transition under Pressure |
| 0.5 - 0.6 | Hexagonal (HI) | Hexagonal (HI) → Micellar Pm3n Cubic |
| ~ 0.8 | Bicontinuous Ia3d Cubic | Bicontinuous Ia3d Cubic → Hexagonal (HI) |
| > 0.8 (Very Dry) | Bicontinuous Ia3d Cubic | Ia3d Cubic → Transient Lamellar (Lα) → Hexagonal (HI) |
Adsorption at Interfaces
Adsorption at Water/Air Interface
Dodecyltrimethylammonium chloride, as a cationic surfactant, readily adsorbs at the water/air interface, leading to a reduction in the surface tension of the aqueous solution. researchgate.netscholaris.ca The effectiveness of this surface tension reduction is a function of the surfactant's concentration up to its critical micelle concentration (CMC). researchgate.net
Investigations into mixtures of DTAC with other surfactants, such as decylammonium chloride (DeAC), have shown that the composition of the adsorbed film at the interface is often different from the bulk solution. researchgate.net In DTAC-DeAC mixtures, the adsorbed film is found to be richer in DTAC molecules than the bulk solution. researchgate.net This indicates a preferential adsorption of DTAC at the water/air interface. researchgate.net
The structure of the polar head group of the surfactant plays a significant role in its adsorption behavior and its miscibility with other surfactants in the adsorbed film. researchgate.net The surface tension of a 10% aqueous solution of DTAC has been reported to be 33 × 10⁻³ N/cm. nih.gov Thermodynamic studies of dodecylammonium chloride (a related cationic surfactant) at the water/air interface show that the surface tension versus temperature curves can exhibit a minimum at higher concentrations, indicating that the entropy of surface formation can become zero at that point. nih.gov
Adsorption at Solid-Liquid Interfaces
The adsorption of dodecyltrimethylammonium chloride onto solid surfaces from an aqueous solution is a complex process influenced by the properties of the solid substrate, the solution's pH, and its ionic strength.
On negatively charged surfaces like silica (B1680970) at neutral or alkaline pH, the primary driving force for adsorption is the strong electrostatic attraction between the cationic headgroup of DTAC and the negatively charged sites on the surface. nih.gov Sum Frequency Generation (SFG) spectroscopy studies on the adsorption of DTAC at the silica/water interface revealed that at pH 7 and 11, where the silica surface is negatively charged, the adsorption of the cationic surfactant neutralizes the surface charge. nih.gov At pH 3, which is near the point of zero charge for silica, the adsorption of DTAC creates a net positive electrostatic field at the interface, which in turn orients the water molecules. nih.gov
The structure of the adsorbed surfactant layer also changes with concentration. At low concentrations, surfactant molecules may adsorb as isolated monomers or small clusters. researchgate.net As the concentration approaches the CMC, they can form more organized structures, such as hemimicelles or admicelles, on the solid surface.
Studies on the adsorption of DTAC onto agricultural soils have shown that the process is dominated by physical sorption, primarily through ion exchange mechanisms. The sorption capacity was found to be strongly correlated with the clay content of the soil, which provides negatively charged sites for adsorption. The process was well-described by the Langmuir isotherm model, indicating monolayer adsorption.
On hydrophobic surfaces, the adsorption mechanism is different. For instance, on mica, it has been observed that at low concentrations, dodecyltrimethylammonium bromide (a closely related surfactant) molecules lie relatively flat on the surface. researchgate.netnih.gov As the concentration increases towards the CMC, they form interleaved aggregate structures. researchgate.netnih.gov
An article on the chemical compound “this compound” focusing on the specified applications in chemical research and engineering cannot be generated as requested. Extensive searches for "this compound" have yielded insufficient scientific literature to provide thorough, informative, and accurate content for the outlined sections.
The available research data predominantly focuses on a closely related compound, Dodecyltrimethylammonium chloride . This suggests that "this compound" is either not commonly used or studied in the specified applications, or there may be a misunderstanding in the compound's name.
Specifically, there is a significant lack of information regarding the use of this compound in:
Catalysis and Reaction Media , including phase transfer catalysis, olefin metathesis, transfer hydrogenation reactions, and supramolecular catalysis.
Materials Science and Nanotechnology , particularly as a templating agent for the synthesis of mesoporous materials like SBA-1.
In contrast, "Dodecyltrimethylammonium chloride" is well-documented in these areas. For instance, it is cited as a phase transfer catalyst and is used in the synthesis of mesoporous silica. alfachemic.comsigmaaldrich.com Research also indicates its application as a templating agent for SBA-1. researchgate.netresearchgate.netkisti.re.kr
Given the strict adherence required to the provided outline and the focus solely on "this compound," it is not possible to generate the requested article without substituting the compound, which would violate the instructions. It is recommended to verify the chemical name and consider researching "Dodecyltrimethylammonium chloride" for information on the desired applications.
Applications of Dodecyltrimethylammonium Chloride in Chemical Research and Engineering
Spectrophotometric and Conductometric Analysis
Spectrophotometric methods have been developed for the quantification of quaternary ammonium (B1175870) compounds, including DTAC. researchgate.net These methods are often based on the formation of a colored ion-pair between the cationic surfactant and an anionic dye, such as Eosin-Y. researchgate.net The intensity of the color produced is proportional to the concentration of the compound and can be measured with a spectrophotometer. researchgate.net
Conductometric analysis is another technique where DTAC is relevant. The endpoint of a precipitation titration, for example, the titration of chloride ions with silver nitrate, can be determined using a conductometer. mebak.org As the titrant is added, it reacts with the analyte. Once the analyte is consumed, the concentration of excess ions from the titrant increases, causing a distinct change in the solution's conductivity that marks the titration's endpoint. mebak.org This principle is also applied in the conductometric titration of mixtures containing salts like ammonium chloride. youtube.com
Electrochemical Studies with Ion-Selective Electrodes
While specific studies detailing the use of Dodecyltriethylammonium chloride in ion-selective electrodes (ISEs) are not prevalent, the electrochemical detection of similar quaternary ammonium compounds is well-established. ISEs are sensors that measure the activity of a specific ion in a solution. For cationic surfactants like this compound, these electrodes typically employ a polymeric membrane doped with an ionophore that selectively binds to the target cation.
Research on other QACs demonstrates that ISEs can provide a fast, simple, and inexpensive potentiometric method for their determination. rsc.orgnih.gov For instance, electrodes have been developed for various cationic surfactants that exhibit near-Nernstian behavior, allowing for detection limits in the micromolar range (10⁻⁶ M). nih.gov These sensors are crucial for monitoring the concentration of surfactants in various matrices. However, the presence of QACs can sometimes interfere with the measurement of other ions like K⁺, Mg²⁺, and Ca²⁺, making it important to account for these effects in complex solutions. nih.gov
Advanced Spectroscopic Analysis for Detection and Quantification
Spectroscopic techniques are fundamental for the detection and quantification of chemical compounds. For QACs, methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed. mdpi.com Although specific protocols for this compound are not widely published, methods developed for analogous compounds like Cetrimonium chloride (a trimethylammonium variant) are illustrative. These methods involve derivatization followed by GC-MS analysis and can achieve a limit of quantitation (LOQ) as low as 0.5 ng/mL. mdpi.com
LC-MS/MS offers high sensitivity and selectivity and is used for the determination of a wide range of QACs in environmental and biological samples. acs.org The permanent positive charge and high water solubility of these compounds make them suitable for this type of analysis, which can often detect concentrations at the ng/mL level. acs.org Raman spectroscopy also serves as a valuable tool for characterizing the molecular structure of QACs. nih.gov
Environmental Chemical Studies
Sorption Mechanisms and Environmental Fate in Soils and Aquatic Systems
The environmental behavior of this compound is governed by its physicochemical properties, particularly its permanent positive charge and surfactant nature. As a QAC, it is expected to bind strongly to negatively charged components in the environment, such as clay minerals and organic matter in soils and sediments. acs.orgmdpi.com This process, known as sorption, significantly reduces the mobility of the compound in the environment, limiting its potential to leach into groundwater. orst.edu
The primary mechanism for sorption is ion exchange, where the positively charged head of the Dodecyltriethylammonium cation displaces other cations on the surface of soil particles. fao.orgnih.gov The strength of this interaction means that QACs are generally considered to be immobile in soil. orst.eduregulations.gov Research on the closely related Didecyl-dimethylammonium chloride (DDAC) has shown very high adsorption coefficients (Kads) in various soil types, confirming its strong binding tendency. regulations.gov While this sequestration reduces immediate bioavailability and toxicity, it can also increase the compound's persistence in the soil matrix. fao.org
Table 1: Freundlich Adsorption Coefficients (Kads) for the Structurally Related Compound DDAC in Various Soils This table illustrates the strong soil-binding affinity typical of long-chain QACs.
| Soil Type | Freundlich Kads |
| Sand | 1,095 |
| Sandy Loam | 8,179 |
| Silty Clay Loam | 32,791 |
| Silt Loam | 30,851 |
| Data sourced from a U.S. EPA environmental fate assessment for DDAC. regulations.gov |
Biodegradation Pathways and Environmental Persistence
Despite the existence of these pathways, the environmental persistence of many QACs can be significant. Their strong sorption to soil and sediment can make them less available to microbes, slowing degradation. nih.gov Studies on DDAC have reported very long half-lives in soil and anaerobic aquatic environments, sometimes exceeding 1,000 days. orst.eduregulations.gov In contrast, some other QACs, like ADBAC, can degrade more rapidly under certain aerobic conditions. orst.edu The persistence of this compound would likely depend heavily on local environmental conditions such as microbial population, oxygen levels, and soil composition. regulations.gov
Table 2: Environmental Half-Life Data for Representative QACs This table provides context for the potential persistence of QACs in different environmental compartments.
| Compound | Environment | Half-Life (Days) |
| DDAC | Aerobic Sandy Loam Soil | 1,048 |
| ADBAC | Aerobic Soil with Microbes | 13 |
| ADBAC | Anaerobic Flooded Sandy Loam | 1,815 |
| DTMAC | Sea Water | 26.95 |
| Data compiled from various environmental fate studies. orst.eduregulations.govnih.gov |
Role in Water Treatment Processes (e.g., Flocculation, Coagulation)
In water treatment, coagulation and flocculation are processes used to remove suspended fine particles from water. mdpi.com Coagulants neutralize the electrical charge of particles, allowing them to clump together, and flocculants help bind these clumps into larger, more easily removable masses called "flocs."
Cationic compounds are effective in this role because most suspended particles in raw water (like clays (B1170129) and organic matter) are negatively charged. As a cationic surfactant, this compound possesses a positive charge that would enable it to act as a coagulant by neutralizing these particles. While it is not typically used as a primary coagulant in large-scale municipal water treatment, its properties are analogous to other cationic polymers, such as Poly-DADMAC (polydiallyldimethylammonium chloride), which are used for this purpose. The long dodecyl chain also imparts hydrophobic characteristics, which could further aid in the aggregation of organic pollutants.
Enhanced Oil Recovery Research
Enhanced Oil Recovery (EOR) comprises techniques used to increase the amount of crude oil that can be extracted from a reservoir after primary and secondary recovery methods have been exhausted. mdpi.comcore.ac.uk Chemical EOR often involves injecting surfactants to reduce the interfacial tension (IFT) between oil and water and to alter the wettability of the reservoir rock, both of which help to mobilize trapped oil. mdpi.comrsc.org
Ionic liquids and cationic surfactants are being investigated for EOR applications. rsc.orgkzyjc.org Their ability to lower IFT and change rock surfaces from oil-wet to more water-wet can significantly improve oil displacement. researchgate.net For example, studies with other long-chain ionic liquids like dodecyl pyridinium (B92312) chloride and trihexyl(tetradecyl)phosphonium chloride have demonstrated additional oil recovery in core flooding experiments. rsc.orgkzyjc.orgresearchgate.net Given its structure as a cationic surfactant (a type of salt that is liquid at low temperatures, similar to an ionic liquid), this compound could theoretically be a candidate for EOR research. Its effectiveness would depend on its performance under specific reservoir conditions of high temperature and salinity. core.ac.uk
Micelle Shape Transition Effects on Interfacial Tension
While specific research on the micelle shape transitions of this compound is limited, the behavior of analogous cationic surfactants like Dodecyltrimethylammonium (B156365) chloride (DTAC) provides significant insight. Surfactants in aqueous solutions self-assemble into micelles above a certain concentration known as the critical micelle concentration (CMC). sigmaaldrich.com Initially, these micelles are typically spherical. However, as the surfactant concentration increases, they can undergo structural transitions into other shapes, such as rod-like or hexagonal phases. nih.gov
The direct lyotropic polymorphism of DTAC has been studied extensively, revealing that external factors like pressure can induce these phase transitions. nih.gov For instance, in hydrated samples, pressure can cause a transition from a hexagonal phase to a micellar cubic phase. nih.gov These changes in micellar structure alter the packing of surfactant molecules at interfaces, which in turn affects the interfacial tension (IFT). Generally, the formation of micelles corresponds with the point where a surfactant solution achieves its maximum reduction in surface tension. acs.org The transition to more complex micellar shapes can further influence the IFT, a critical parameter in processes like emulsification and detergency. nih.govresearchgate.net The study of double-chain cationic surfactants has confirmed that the formation of more complex surface aggregates, or "surface micelles," can have a quantifiable and significant effect on reducing surface tension beyond the initial CMC. nih.govresearchgate.net
Table 4.5.1. Phase Transitions of the Analogous Compound Dodecyltrimethylammonium chloride (DTAC) in Water Under Pressure
| Initial Phase (at atmospheric pressure) | Final Phase (under compression) | Water Concentration (c) | Reference |
|---|---|---|---|
| Hexagonal | Micellar Pm3n cubic | 0.5 - 0.6 | nih.gov |
| Bicontinuous Ia3d cubic | Hexagonal | 0.8 | nih.gov |
| Ia3d cubic (transitory) | Lamellar L(alpha) | Very dry samples | nih.gov |
This table presents data for the analogous compound DTAC to illustrate principles of phase transition.
Surfactant-Polymer Interactions in Oil Recovery Systems
In enhanced oil recovery (EOR), the combined use of surfactants and polymers is a key chemical method to mobilize oil trapped in reservoirs. solubilityofthings.com The primary role of the surfactant is to reduce the interfacial tension between oil and water, while the polymer is used to increase the viscosity of the displacing fluid, thereby improving the sweep efficiency and controlling mobility. mdpi.com
The interaction between the surfactant and the polymer, known as Surfactant-Polymer Interaction (SPI), is a critical factor. solubilityofthings.comresearchgate.net For a cationic surfactant such as this compound, interactions with a commonly used anionic polymer like hydrolyzed polyacrylamide would be strong due to electrostatic attraction. This can lead to the formation of aggregates and potentially phase separation, which has traditionally been avoided. biofargo.com However, research indicates that in some cases, using interacting systems can be advantageous. biofargo.com For instance, injecting a pre-mixed, homogeneous formulation of an interacting polymer and surfactant has been shown to achieve total oil recovery while limiting the adsorption of the surfactant onto the reservoir rock. biofargo.com
Studies on other cationic surfactants and ionic liquids in EOR have demonstrated their effectiveness. rsc.orgresearchgate.net For example, the ionic liquid 1-dodecyl-3-methylimidazolium (B1224283) chloride ([C12mim]Cl), when combined with nanoparticles and a stabilizing polymer, was proposed for EOR in carbonate reservoirs due to its ability to create stable dispersions in brine and reduce IFT. researchgate.net The presence of salt also plays a crucial role, as it influences phase behavior and can enhance the surfactant's effectiveness. solubilityofthings.comresearchgate.net
Biochemical Research Applications (as a research tool, not clinical)
In biochemical research, surfactants are indispensable tools for manipulating complex biological structures like proteins and membranes.
Solubilization and Purification of Membrane Proteins for Structural Studies
The extraction and purification of integral membrane proteins from their native lipid bilayer environment is a fundamental challenge in biochemistry. sigmaaldrich.com Detergents are essential for this process, as they disrupt the lipid membrane and encapsulate the hydrophobic regions of the protein within micelles, forming stable protein-detergent complexes that are soluble in aqueous buffers. sigmaaldrich.comnih.gov
While specific protocols detailing the use of this compound for this purpose are not prominent in the literature, other cationic surfactants like Dodecyltrimethylammonium bromide (DTAB) are well-established tools in this field. biofargo.comontosight.aisigmaaldrich.com The process involves incubating cellular membranes with a detergent solution at a concentration above its CMC. sigmaaldrich.com This solubilizes the membrane proteins, which can then be purified using standard techniques like immobilized metal affinity chromatography (IMAC) if the protein has an affinity tag (e.g., a 6His tag). nih.gov The choice of detergent is critical, as a successful protocol will extract the protein at a high yield without denaturing it, thus preserving its active conformation for subsequent structural studies like X-ray crystallography or cryo-electron microscopy. sigmaaldrich.com
Table 4.6.1. Overview of Common Detergent Types for Membrane Protein Solubilization
| Detergent Type | Example(s) | Key Characteristics | Reference |
|---|---|---|---|
| Cationic | Dodecyltrimethylammonium bromide (DTAB) | Positively charged head group. Useful for protein solubilization and DNA extraction. | biofargo.comontosight.ai |
| Non-ionic | n-dodecyl-β-D-maltoside (DDM) | Uncharged head group. Generally mild and effective at preserving protein structure and activity. | sigmaaldrich.com |
| Anionic | Sodium dodecyl sulfate (B86663) (SDS) | Negatively charged head group. Typically a strong, denaturing detergent. | acs.org |
| Zwitterionic | CHAPS, DIBMA | Contains both positive and negative charges, resulting in a net neutral charge. Often mild and effective. | nih.gov |
This table provides context on detergent classes relevant to the applications of a cationic surfactant like DTEAC.
Interactions with Lipid Membranes and Model Systems
Understanding how surfactants interact with lipid membranes is crucial for applications ranging from drug delivery to antimicrobial development. The interaction of a cationic surfactant like this compound with a biological membrane, which typically has a net negative charge due to phospholipids (B1166683) like phosphatidylglycerol, would be driven initially by strong electrostatic attraction.
Studies using model lipid membranes provide insight into these interactions. ontosight.ai Research on similar molecules shows that upon binding to the membrane surface, surfactant molecules can insert their hydrophobic tails into the lipid bilayer core. nih.gov This insertion disrupts the ordered packing of the lipid molecules, increasing membrane fluidity and permeability. ontosight.ai At higher concentrations, this disruption can lead to the complete solubilization of the membrane into mixed micelles composed of lipids and surfactant molecules. ontosight.ai This mechanism of membrane disruption is the basis for the antimicrobial activity of many quaternary ammonium compounds. ontosight.ai Molecular dynamics simulations have shown that the composition and thickness of the lipid bilayer significantly influence how an embedded channel-forming structure, which can be formed by peptides or surfactants, is oriented and how it functions. nih.gov
Characterization Techniques and Spectroscopic Analysis of Dodecyltrimethylammonium Chloride Systems
Spectroscopic Methods
Spectroscopic techniques are fundamental in elucidating the molecular structure, vibrational modes, and the nature of the microenvironment in DTEAC solutions.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H NMR) for Structural and Dynamic Studies
¹H NMR spectroscopy would provide information on the chemical environment of the protons in the DTEAC molecule. The spectrum would be expected to show distinct signals for the terminal methyl group of the dodecyl chain, the methylene (B1212753) groups of the alkyl chain, the methylene groups of the ethyl chains attached to the nitrogen, and the methyl groups of the ethyl chains. The integration of these signals would confirm the number of protons in each environment, and their chemical shifts would be indicative of their proximity to the positively charged nitrogen atom. oregonstate.edu
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. chemicalbook.com Each carbon atom in the dodecyl and ethyl groups would give a distinct resonance, with the carbons closer to the nitrogen atom being the most deshielded and appearing at a lower field. libretexts.org This technique is crucial for confirming the carbon framework and identifying any impurities.
²H NMR (Deuterium NMR) spectroscopy is particularly useful for studying the dynamics and ordering of DTEAC molecules in aggregated structures like micelles or liquid crystals. By selectively deuterating either the alkyl chain or the ethyl groups, one can probe the motional freedom of different parts of the surfactant molecule within an assembly. Changes in the deuterium (B1214612) quadrupole splitting provide information on the order parameter of the C-D bonds, reflecting the degree of conformational restriction.
A hypothetical ¹H NMR data table for Dodecyltriethylammonium chloride is presented below based on general chemical shift principles. oregonstate.edulibretexts.org
| Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (dodecyl) | ~0.88 | Triplet | 3H |
| (CH₂)₉ (dodecyl) | ~1.26 | Multiplet | 18H |
| N-CH₂ (dodecyl) | ~3.30 | Triplet | 2H |
| N-(CH₂CH₃)₃ | ~3.40 | Quartet | 6H |
| N-(CH₂CH₃)₃ | ~1.35 | Triplet | 9H |
This table is a hypothetical representation and actual chemical shifts may vary.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the DTEAC molecule. nih.gov
IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. Characteristic absorption bands for the C-H stretching vibrations of the methyl and methylene groups in the alkyl and ethyl chains would be observed in the 2800-3000 cm⁻¹ region. chemicalbook.com Bending vibrations for these groups would appear in the 1300-1500 cm⁻¹ region. The C-N bond stretching and other skeletal vibrations would be found in the fingerprint region (below 1500 cm⁻¹). nih.gov
Raman spectroscopy , which measures the inelastic scattering of light, provides complementary information. nih.gov Non-polar bonds, such as the C-C backbone of the dodecyl chain, often give rise to strong Raman signals. The symmetric C-H stretching and bending modes are also readily observed. In studies of micellization, changes in the Raman spectra, particularly in the C-H stretching region, can indicate changes in the conformational order of the alkyl chains upon aggregation. bohrium.comias.ac.in
A table of expected vibrational frequencies for this compound is provided below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Asymmetric & Symmetric CH₃ Stretching | 2960-2970 | IR, Raman |
| Asymmetric CH₂ Stretching | ~2925 | IR, Raman |
| Symmetric CH₂ Stretching | ~2855 | IR, Raman |
| CH₂ Scissoring | 1460-1470 | IR, Raman |
| CH₃ Bending | 1375-1385 | IR, Raman |
| C-N Stretching | 900-1200 | IR, Raman |
UV-Visible Spectroscopy and Fluorescence Probe Techniques for Micellar Microenvironments
While DTEAC itself does not absorb significantly in the UV-visible range, this technique, often in conjunction with probes, is invaluable for studying its aggregation behavior, particularly the determination of the critical micelle concentration (CMC). ekb.eg
UV-Visible Spectroscopy can be used to determine the CMC by observing changes in the absorbance of a dye molecule that partitions differently between the aqueous and micellar environments. The change in the spectral properties of the dye as a function of surfactant concentration signals the onset of micelle formation.
Fluorescence Probe Techniques are highly sensitive methods for probing the microenvironment of micelles. rsc.org A hydrophobic fluorescent probe, such as pyrene (B120774), is introduced into the surfactant solution. oup.comavantiresearch.comncku.edu.tw In the aqueous phase, pyrene exhibits a characteristic fluorescence spectrum. Upon the formation of micelles, pyrene preferentially partitions into the nonpolar micellar core. This change in the microenvironment leads to a significant change in the fluorescence spectrum, such as a shift in the emission wavelength or a change in the intensity ratio of certain vibronic bands (e.g., the I₁/I₃ ratio for pyrene). A plot of this spectral change versus the logarithm of the surfactant concentration shows a distinct break point, which corresponds to the CMC. avantiresearch.comncku.edu.tw Other fluorescent probes can be used to investigate properties like micellar polarity and microviscosity. nih.gov
Scattering and Diffraction Techniques
Scattering and diffraction techniques are essential for determining the size, shape, and structure of the aggregates formed by DTEAC in solution.
Small-Angle X-ray Scattering (SAXS) and Neutron Scattering (SANS) for Aggregate Structure
Small-Angle Neutron Scattering (SANS) is a complementary technique to SAXS that is particularly useful for studying surfactant systems due to the ability to use contrast variation. rsc.orgnih.govnih.govias.ac.inias.ac.in By selectively deuterating either the surfactant, the solvent (water), or both, specific parts of the aggregate structure can be highlighted or made "invisible" to neutrons. This allows for a detailed determination of parameters such as the aggregation number (the number of surfactant molecules per micelle), the size and shape of the micellar core and shell, and the extent of solvent penetration into the micelle.
Dynamic Light Scattering (DLS) for Size and Hydrodynamic Properties
Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size of particles and macromolecules in solution. acs.orgwikipedia.org DLS analyzes the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the DTEAC micelles. acs.org Smaller particles diffuse faster, leading to more rapid fluctuations in the scattered light intensity.
The analysis of these fluctuations yields the translational diffusion coefficient (D) of the micelles. The hydrodynamic radius (Rₕ) of the micelles can then be calculated using the Stokes-Einstein equation. researchgate.netnih.gov DLS provides an intensity-weighted average size and a polydispersity index (PDI), which is a measure of the broadness of the size distribution. This technique is particularly useful for monitoring changes in micelle size as a function of concentration, temperature, or the addition of salts or other additives.
A representative DLS data table for a hypothetical DTEAC micellar solution is shown below.
| Parameter | Value |
| Hydrodynamic Radius (Rₕ) | 5.2 nm |
| Polydispersity Index (PDI) | 0.21 |
| Diffusion Coefficient (D) | 4.7 x 10⁻⁷ cm²/s |
These values are for illustrative purposes only and would depend on the specific experimental conditions.
Interfacial and Surface Characterization
The behavior of dodecyltrimethylammonium (B156365) chloride (DTAC) at interfaces, particularly the air-water interface, and in bulk solution is fundamental to its function as a cationic surfactant. nih.govbiosynth.com Various techniques are employed to characterize these properties, with a primary focus on the formation of micelles, which are aggregates of surfactant molecules that form above a certain concentration. kruss-scientific.combiolinscientific.com
Surface Tension Measurements and Isotherms
Surface tension measurement is a primary method for characterizing the surface activity of surfactants like DTAC. kruss-scientific.com When DTAC is added to water, the surfactant molecules preferentially adsorb at the air-water interface, with their hydrophobic dodecyl chains oriented towards the air and the hydrophilic trimethylammonium head groups remaining in the water. biolinscientific.com This adsorption disrupts the hydrogen bonding network of water at the surface, leading to a decrease in surface tension. biolinscientific.com
An isotherm is a plot of surface tension as a function of the logarithm of the surfactant concentration. kruss-scientific.com For DTAC solutions, as the concentration increases from zero, the surface tension decreases sharply and linearly over a wide range. kruss-scientific.com This continues until the interface becomes saturated with surfactant molecules. At this point, further addition of DTAC to the bulk solution results in the formation of micelles. kruss-scientific.comwikipedia.org The concentration at which this occurs is known as the critical micelle concentration (CMC). wikipedia.org Beyond the CMC, the surface tension remains relatively constant or changes with a much lower slope, as additional surfactant molecules aggregate into micelles rather than crowding the already saturated interface. kruss-scientific.comwikipedia.org The intersection of the two linear portions of the isotherm plot provides a precise value for the CMC. kruss-scientific.com The CMC is a crucial parameter that indicates the efficiency of a surfactant; a lower CMC value signifies that less surfactant is needed to saturate the interfaces and form micelles. kruss-scientific.com
Studies have determined the CMC for dodecyltrimethylammonium chloride in aqueous solutions, and this value is influenced by factors such as temperature and the presence of electrolytes. nih.govresearchgate.net For instance, the CMC of DTAC was found to be 22 ± 2 mM in one study. researchgate.net The value of the limiting surface tension at the CMC (γCMC) for similar alkyltrimethylammonium surfactants is typically around 35 mN/m. researchgate.net
Electrical Conductivity Measurements for Micellar Transitions
Electrical conductivity measurement is a highly effective and commonly used technique for determining the CMC of ionic surfactants such as dodecyltrimethylammonium chloride. rsc.orgnih.govresearchgate.net The method relies on the change in the mobility of charge-carrying species in the solution as micelles are formed. rsc.org
However, once the concentration reaches the CMC, the surfactant cations begin to aggregate into micelles. These micelles are much larger and less mobile than the individual surfactant ions. Furthermore, a significant fraction of the counter-ions (chloride ions) become associated with the micelle surface, reducing their mobility as well. researchgate.net This leads to a distinct change in the electrical transport properties of the solution. nih.gov
Consequently, when plotting specific conductivity versus surfactant concentration, two linear regions with different slopes are observed. researchgate.net The first, steeper slope corresponds to the pre-micellar region where the surfactant exists as free ions. researchgate.net The second, shallower slope corresponds to the post-micellar region where the charge is carried by the large, slow-moving micelles and the remaining free ions. researchgate.net The CMC is determined from the point of intersection of these two lines. This method is valued for its experimental simplicity and the reliable CMC values it produces for ionic surfactants. researchgate.netresearchgate.net Research has shown that for alkyltrimethylammonium chlorides, including DTAC, the CMC decreases as the length of the alkyl chain increases and as the concentration of any added salt (like NaCl) increases. nih.govresearchgate.net
Table 1: Critical Micelle Concentration (CMC) of Alkyltrimethylammonium Chlorides in Water Determined by Electrical Conductivity This table presents data for a homologous series to illustrate the effect of alkyl chain length on CMC.
| Surfactant | Alkyl Chain Length | Temperature (K) | CMC (mol/kg) |
| Decyltrimethylammonium chloride (DeTAC) | 10 | 298.15 | 0.0678 |
| Dodecyltrimethylammonium chloride (DTAC) | 12 | 298.15 | 0.0201 |
| Tetradecyltrimethylammonium chloride (TTAC) | 14 | 298.15 | 0.0053 |
| Data sourced from conductivity measurements reported in scientific literature. researchgate.net |
Rheological Studies of Surfactant Solutions
Rheology is the study of the flow and deformation of matter. For DTAC solutions, rheological studies provide insight into the structure and interactions of the micelles, especially at concentrations well above the CMC. While dilute solutions of spherical micelles typically exhibit viscosity similar to the solvent (Newtonian behavior), changes in micellar shape and size can lead to dramatic changes in the solution's rheological properties.
In some systems, particularly with the addition of certain counter-ions or salts, the initially spherical micelles of surfactants like DTAC can grow and transition into elongated, worm-like or rod-like structures. tandfonline.com These long, flexible aggregates can entangle with one another, much like polymer chains in a solution. This entanglement network leads to a significant increase in the viscosity of the solution and the emergence of viscoelastic properties. tandfonline.com
Rheological measurements, such as determining viscosity as a function of shear rate, can reveal the presence of these microstructures. nih.gov For example, a solution containing entangled worm-like micelles may exhibit shear-thinning behavior, where the viscosity decreases as the applied shear rate increases. This is because the entangled micelles align themselves in the direction of flow, reducing their resistance. Studies on similar cationic surfactants, like cetyltrimethylammonium bromide (CTAB), show that viscosity is highly dependent on both surfactant and salt concentration, which promote the growth of micelles. nih.gov While specific data for DTEAC is limited, the principles derived from studies of DTAC and other cationic surfactants show that rheology is a powerful tool for probing the complex fluid structures that can form. tandfonline.comijariie.com
Electron Microscopy for Morphological Analysis (e.g., SEM, TEM)
Electron microscopy techniques, particularly Transmission Electron Microscopy (TEM), are invaluable for the direct visualization of surfactant aggregate morphologies. While Scanning Electron Microscopy (SEM) is more suited for surface imaging of bulk materials, TEM provides high-resolution images of nanostructures like micelles.
To visualize micelles using TEM, a technique called cryogenic-TEM (cryo-TEM) is often employed. In this method, a thin film of the surfactant solution is rapidly frozen, vitrifying the water and trapping the micelles in their native state without the artifacts that can be caused by drying or staining.
Cryo-TEM studies on similar cationic surfactant systems, such as hexadecyltrimethylammonium halides, have been used to directly observe the shape and size of micelles. acs.org These studies can confirm the presence of spherical micelles near the CMC and visualize their transition into larger, elongated, or rod-like micelles under conditions that favor micellar growth (e.g., increased surfactant or salt concentration). acs.org For instance, cryo-TEM has been instrumental in studying the sphere-to-rod transition in micelles formed by surfactants with various counterions. acs.org This direct imaging provides definitive evidence for the structures that are inferred from indirect methods like rheology and light scattering.
Table of Compounds
| Compound Name | Abbreviation |
| This compound | DTEAC |
| Dodecyltrimethylammonium chloride | DTAC |
| Decyltrimethylammonium chloride | DeTAC |
| Tetradecyltrimethylammonium chloride | TTAC |
| Sodium Chloride | NaCl |
| Cetyltrimethylammonium bromide | CTAB |
| Hexadecyltrimethylammonium halides | - |
The characterization of dodecyltrimethylammonium chloride (DTAC), a cationic surfactant, involves a suite of analytical techniques to determine its behavior in solution and at interfaces. nih.govbiosynth.com These methods are crucial for understanding its properties, such as the formation of molecular aggregates known as micelles, which dictates its performance in various applications. kruss-scientific.combiolinscientific.com
Interfacial and Surface Characterization
The performance of DTAC as a surfactant is governed by its behavior at interfaces and its self-aggregation in the bulk phase of a solution. Characterization focuses on quantifying its efficiency in reducing surface tension and the conditions under which it forms micelles.
The measurement of surface tension is a fundamental technique for evaluating the surface activity of surfactants like DTAC. kruss-scientific.com When introduced into an aqueous solution, DTAC molecules migrate to the air-water interface. Their amphiphilic nature, consisting of a hydrophobic dodecyl tail and a hydrophilic trimethylammonium head, causes them to orient with the tail towards the air and the head group in the water. biolinscientific.com This accumulation at the surface disrupts the cohesive energy of water molecules, resulting in a reduction of surface tension. biolinscientific.com
A surface tension isotherm, which plots surface tension against the logarithm of the surfactant's concentration, provides key information. kruss-scientific.com For a typical DTAC solution, the surface tension experiences a sharp, linear decrease as the concentration is increased. kruss-scientific.com This trend continues until the surface becomes saturated with a monolayer of surfactant molecules. Beyond this point of saturation, any further surfactant added to the solution self-assembles into micelles in the bulk phase. kruss-scientific.comwikipedia.org This threshold concentration is defined as the critical micelle concentration (CMC). wikipedia.org Above the CMC, the surface tension plateaus, remaining relatively constant because the interface is fully occupied, and excess monomers form micelles. kruss-scientific.comwikipedia.org The CMC is precisely determined from the intersection point of the two linear regions on the isotherm plot and serves as a key measure of surfactant efficiency. kruss-scientific.com A lower CMC indicates that less surfactant is required to achieve the maximum surface tension reduction and initiate micellization. kruss-scientific.com
Studies have established the CMC for dodecyltrimethylammonium chloride in water, a value that can be influenced by environmental factors like temperature and the presence of electrolytes. nih.govresearchgate.net One investigation determined the CMC of DTAC to be 22 ± 2 mM. researchgate.net The surface tension at the CMC (γCMC) for analogous alkyltrimethylammonium surfactants is typically observed to be around 35 mN/m. researchgate.net
For ionic surfactants like dodecyltrimethylammonium chloride, electrical conductivity measurements offer a straightforward and widely adopted method for determining the CMC. rsc.orgnih.govresearchgate.net The principle behind this technique is the significant change in the mobility of ionic species upon the formation of micelles. rsc.org
Below the CMC, in a dilute solution, DTAC exists as discrete, mobile dodecyltrimethylammonium cations and chloride anions, which both act as charge carriers. In this pre-micellar region, the specific conductivity of the solution increases linearly with the DTAC concentration.
Upon reaching the CMC, the surfactant cations aggregate to form micelles. These aggregates are substantially larger and, therefore, less mobile than individual ions. Additionally, a portion of the chloride counter-ions becomes electrostatically bound to the micellar surface, which further reduces their contribution to conductivity. researchgate.net This aggregation event causes a distinct break in the relationship between conductivity and concentration. nih.gov
A plot of specific conductivity versus surfactant concentration consequently displays two linear segments with different gradients. researchgate.net The initial, steeper slope represents the pre-micellar phase, while the subsequent, less steep slope corresponds to the post-micellar phase where charge is transported by the larger, slower micelles and the remaining free ions. researchgate.net The CMC is identified as the concentration at the intersection of these two lines. This method is favored for its simplicity and the high accuracy of the resulting CMC values. researchgate.netresearchgate.net Research on alkyltrimethylammonium chlorides has demonstrated that the CMC value decreases with an increase in the length of the hydrophobic alkyl chain and with the addition of an electrolyte such as NaCl. nih.govresearchgate.net
Table 1: Critical Micelle Concentration (CMC) of Alkyltrimethylammonium Chlorides in Water Determined by Electrical Conductivity This table includes data for a homologous series to show the effect of alkyl chain length on the CMC.
| Surfactant | Alkyl Chain Length | Temperature (K) | CMC (mol/kg) |
| Decyltrimethylammonium chloride (DeTAC) | 10 | 298.15 | 0.0678 |
| Dodecyltrimethylammonium chloride (DTAC) | 12 | 298.15 | 0.0201 |
| Tetradecyltrimethylammonium chloride (TTAC) | 14 | 298.15 | 0.0053 |
| Data sourced from conductivity measurements reported in scientific literature. researchgate.net |
Rheological studies, which examine the flow and deformation of materials, provide critical information about the microstructure of DTAC solutions, particularly at concentrations above the CMC. While solutions containing simple, spherical micelles generally behave as Newtonian fluids with low viscosity, the formation of more complex structures can drastically alter their rheological profile.
Under specific conditions, such as the addition of certain salts or counter-ions, the spherical micelles of surfactants like DTAC can undergo a morphological transition, growing into long, flexible, worm-like structures. tandfonline.com These elongated micelles can entangle, forming a transient network analogous to that found in polymer solutions. This entanglement leads to a pronounced increase in solution viscosity and imparts viscoelastic properties. tandfonline.com
Rheological measurements, including viscosity profiling against varying shear rates, can detect the formation of these complex micellar structures. nih.gov A solution with an entangled network of worm-like micelles often displays shear-thinning behavior, where viscosity diminishes at higher shear rates due to the alignment of the micelles with the direction of flow. Studies on similar cationic surfactants demonstrate that viscosity is strongly influenced by both surfactant and salt concentrations, which drive micellar growth. nih.gov While specific rheological data for DTEAC is not widely available, the principles established from studies on DTAC and other cationic surfactants confirm that rheology is an essential tool for characterizing complex fluid microstructures. tandfonline.comijariie.com
Electron Microscopy for Morphological Analysis (e.g., SEM, TEM)
For direct visualization of the aggregates formed by surfactants, electron microscopy, especially Transmission Electron Microscopy (TEM), is an indispensable tool. While Scanning Electron Microscopy (SEM) is generally used for imaging the surfaces of solid materials, TEM allows for the high-resolution imaging of nanoscale entities like micelles.
Cryogenic-TEM (cryo-TEM) is the preferred method for this purpose. It involves the rapid freezing of a thin film of the surfactant solution, which turns the water into a vitreous, non-crystalline solid. This process traps the micelles in their natural, solvated state, thereby avoiding artifacts that can be introduced by conventional sample preparation techniques like drying or staining.
Cryo-TEM has been successfully applied to related cationic surfactant systems to directly observe the size and shape of micelles. acs.org Such studies can confirm the existence of spherical micelles at concentrations near the CMC and document their evolution into larger, rod-like, or worm-like structures as conditions are changed to favor micellar growth. acs.org For example, cryo-TEM has provided direct visual evidence for the sphere-to-rod transition in micellar systems, corroborating the structural transformations inferred from indirect measurement techniques like rheology. acs.org
Theoretical and Computational Investigations of Dodecyltrimethylammonium Chloride
Molecular Dynamics Simulations of Micellar Systems
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. These simulations can provide detailed insights into the formation, stability, and dynamics of surfactant micelles at an atomistic level.
Micelle Formation and Stability Simulations
Simulations of micelle formation typically involve placing surfactant monomers randomly in a simulation box with water molecules and observing their spontaneous self-assembly into aggregates. The stability of these micelles is then assessed by monitoring their size, shape, and aggregation number over time.
For DTEAC, it is anticipated that the larger steric hindrance of the triethylammonium (B8662869) headgroup, compared to the trimethylammonium headgroup of DTAC, would lead to a lower aggregation number and a larger critical micelle concentration (CMC). The increased bulkiness of the headgroup would create greater repulsion between surfactant molecules at the micelle surface, making it less favorable for them to pack into larger aggregates. MD simulations would be crucial to quantify these differences and to visualize the precise packing of the DTEAC molecules within a micelle.
Interaction Mechanisms with Counterions and Solutes
MD simulations can elucidate the specific interactions between the surfactant headgroups, counterions (like chloride), and any solutes present in the solution. These interactions are fundamental to the stability and properties of the micellar system.
In a DTEAC micellar solution, the chloride counterions would be expected to reside in the Stern layer, close to the positively charged triethylammonium headgroups, thereby screening the electrostatic repulsion between them. All-atom MD simulations of dodecyl sulfate (B86663) (DS⁻) micelles with various tetraalkylammonium (TAA⁺) counterions, including tetraethylammonium (B1195904) (TEA⁺), have shown that the interaction patterns are complex. rsc.org These simulations revealed that TAA⁺ ions could interact with the DS⁻ headgroups in several ways, with the most favorable interaction involving the penetration of two of the TAA⁺ alkyl chains into the micelle core. rsc.org A similar detailed investigation for DTEAC would be necessary to understand the precise nature of its interactions with chloride ions and how the ethyl groups influence counterion binding.
Micelle Shape Transitions and Structural Dynamics
Surfactant micelles can undergo shape transitions from spherical to cylindrical (worm-like) or other morphologies depending on factors like surfactant concentration, salt concentration, and temperature. MD simulations can be used to study the energetic and kinetic pathways of these transitions.
The larger headgroup of DTEAC would likely disfavor the formation of highly curved structures. Therefore, compared to DTAC, DTEAC micelles might be more likely to remain spherical over a wider range of conditions. Inducing a sphere-to-rod transition in DTEAC solutions would likely require a higher concentration of salt or the presence of specific counterions that can effectively screen the headgroup repulsion and promote a more planar interface. Dynamic light scattering studies on undecylammonium chloride have shown that the presence of additives like n-butanol can influence micellar growth and shape, suggesting that similar experimental and computational studies on DTEAC would be insightful. nih.gov
Density Functional Theory (DFT) Calculations for Molecular Interactions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and to calculate the energies of molecular interactions with high accuracy. nih.govals-journal.com DFT can be employed to study the non-covalent interactions between individual DTEAC molecules, as well as their interactions with water molecules and counterions.
For DTEAC, DFT calculations could provide valuable data on:
Conformational Analysis: Determining the most stable conformation of the dodecyltriethylammonium cation.
Interaction Energies: Quantifying the strength of the interaction between a DTEAC cation and a chloride anion, and with surrounding water molecules.
Charge Distribution: Mapping the molecular electrostatic potential (MEP) to identify the electron-rich and electron-poor regions of the molecule, which govern its interactions. als-journal.com
While specific DFT studies on DTEAC are not readily found, the methodology has been successfully applied to other surfactant and molecular systems to understand intermolecular forces. nih.govnih.govals-journal.com Such calculations would be essential to parameterize the force fields used in the larger-scale molecular dynamics simulations accurately.
Thermodynamic Modeling of Self-Assembly Processes
Thermodynamic models are used to describe the energetics of micellization and to predict how the CMC and other properties change with conditions.
Ideal and Non-Ideal Mixing Theories
When DTEAC is mixed with other surfactants, the resulting behavior can be modeled using ideal or non-ideal mixing theories.
Ideal Mixing: This model assumes that the interactions between the different surfactant molecules in a mixed micelle are the same as the interactions between the molecules of the same surfactant. In an ideal mixture, the properties of the mixed system can be predicted from a simple mole fraction average of the properties of the individual components.
Non-Ideal Mixing: This model accounts for specific interactions (attraction or repulsion) between the different surfactant molecules, which can lead to synergistic or antagonistic effects. The degree of non-ideality is quantified by an interaction parameter, which can be determined from experimental data. For mixtures of cationic and nonionic surfactants, ion-dipole interactions can lead to significant non-ideal mixing. researchgate.net Studies on mixtures of dodecyltrimethylammonium (B156365) halides with nonionic surfactants have shown that the nature of the counterion affects the degree of non-ideal mixing. researchgate.net
For a mixture involving DTEAC, the bulky triethyl headgroup would likely lead to significant non-ideal behavior when mixed with surfactants having smaller or differently shaped headgroups. Thermodynamic modeling, in conjunction with experimental data, would be necessary to characterize these interactions.
Charged Phase Separation Models
Phase separation in the context of cationic surfactants like dodecyltriethylammonium chloride involves the self-assembly of amphiphilic molecules in a solvent, typically water, to form various ordered structures. This process is driven by the hydrophobic effect, where the non-polar dodecyl tails seek to minimize contact with water, and electrostatic interactions among the charged triethylammonium head groups and their counter-ions (chloride).
While specific charged phase separation models for this compound are not prominent in published research, the behavior can be understood through models developed for analogous quaternary ammonium (B1175870) salts. In aqueous solutions, these surfactants self-assemble into aggregates such as micelles, and at higher concentrations, they can form different liquid crystalline phases, including hexagonal and lamellar structures. acs.org Studies on dodecyltrimethylammonium chloride (DTAC) show that it forms various phases depending on concentration and temperature, including micellar solutions, hexagonal phases, and cubic phases. researchgate.netcapes.gov.br
The interaction between the positively charged surfactant head groups and the negatively charged chloride counter-ions is crucial. In systems containing mixtures of cationic and anionic surfactants, phase separation can be more complex, leading to the formation of vesicles or precipitates. acs.org For a single surfactant system like an aqueous solution of this compound, phase separation leads to the formation of lyotropic liquid crystal phases. The transition between these phases is governed by factors such as total surfactant concentration and temperature. researchgate.net The bulkier nature of the triethyl- head group compared to the trimethyl- head group would likely influence the packing parameter, potentially favoring the formation of different aggregate structures or shifting the concentration thresholds for phase transitions.
Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on physicochemical interactions)
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the activity (e.g., biological, toxicological, or physicochemical) of a chemical compound based on its molecular structure. frontiersin.org For cationic surfactants like this compound, QSAR studies often focus on predicting their ecotoxicity or antimicrobial efficacy by correlating these activities with specific molecular descriptors. nih.govresearchgate.net
Research on QACs has shown that their toxic effects on aquatic organisms are strongly related to their ability to disrupt cell membranes. researchgate.net QSAR models for this class of compounds typically employ multiple linear regression (MLR) to establish a mathematical relationship between the biological activity and calculated physicochemical or quantum chemical parameters. nih.govresearchgate.net
While specific QSAR models developed exclusively for this compound are not readily found, general models for QACs provide significant insight. Studies have identified that the primary descriptors governing the toxicity of QACs are related to their hydrophobicity and molecular size. nih.gov
Key Physicochemical Descriptors in QSAR Models for Quaternary Ammonium Compounds (QACs)
The following table details common descriptors used in QSAR studies of QACs and their significance in predicting activity. These descriptors would be relevant in any theoretical model constructed for this compound.
| Descriptor Category | Descriptor Name | Symbol | Significance for Physicochemical Interactions | Reference |
| Topological | Alkyl Chain Length | CL | Represents the length of the hydrophobic tail; a primary determinant of hydrophobicity and membrane penetration ability. | nih.gov |
| Topological | Total Connectivity | TCon | A measure of the degree of branching and size of the molecule, influencing its overall interaction potential. | nih.gov |
| Thermodynamic | Octanol/Water Partition Coefficient | log P (or Kow) | The most common measure of a compound's hydrophobicity, critical for predicting membrane partitioning and bioaccumulation. | nih.govnih.gov |
| Quantum Chemical | Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Relates to the electrophilicity of the molecule and its ability to accept electrons, which can be involved in reaction mechanisms. | nih.gov |
| Quantum Chemical | Energy of the Highest Occupied Molecular Orbital | EHOMO | Relates to the nucleophilicity of the molecule and its ability to donate electrons. | nih.gov |
Future Research Directions and Emerging Applications of Dodecyltrimethylammonium Chloride
The ongoing exploration of dodecyltrimethylammonium (B156365) chloride (DTAC) and its related compounds is paving the way for significant advancements across various scientific and industrial sectors. Research is increasingly focused on enhancing its performance through chemical modification, integrating it into novel material systems, developing more sustainable production and use cycles, and fostering interdisciplinary collaborations to unlock new applications.
Q & A
Q. How does this compound interact with biomembranes in cytotoxicity assays?
- Methodology :
- Model Membranes : Use Langmuir-Blodgett monolayers to measure changes in lipid packing density upon surfactant incorporation.
- Cell-Based Assays : Treat cultures with 0.1–10 µM surfactant and quantify membrane permeability via lactate dehydrogenase (LDH) release. Compare with structurally similar quaternary ammonium compounds (e.g., benzyltriethylammonium chloride) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
